6-(Piperazin-1-yl)pyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-piperazin-1-ylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N5/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,12) |
InChI Key |
KSEUFZFEWKJLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN=C2)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 6 Piperazin 1 Yl Pyrazin 2 Amine and Analogues
General Synthetic Approaches to Pyrazine-Piperazine Core Structures
The construction of the pyrazine-piperazine scaffold is a cornerstone in the synthesis of numerous biologically active molecules. researchgate.net A common and effective method involves the reaction of a halogenated pyrazine (B50134) with a piperazine (B1678402) derivative. This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution. rsc.orguni-muenchen.de
Another versatile strategy for creating the pyrazine-piperazine core is through Palladium-catalyzed cross-coupling reactions. These methods have become increasingly popular due to their broad substrate scope and functional group tolerance. rsc.org For instance, the Buchwald-Hartwig amination allows for the direct coupling of a halopyrazine with a piperazine, providing a powerful tool for forging the crucial C-N bond. mdpi.comnih.gov
Reductive amination also presents a viable pathway for assembling the pyrazine-piperazine core structure. This method typically involves the reaction of a pyrazine derivative bearing a carbonyl group with a piperazine, followed by reduction of the resulting imine or enamine intermediate. mdpi.comgoogle.com
Furthermore, the synthesis can be approached by constructing the piperazine ring onto a pre-existing pyrazine moiety. This can be achieved through a variety of methods, including the cyclization of a pyrazine derivative bearing two appropriately positioned functional groups that can react to form the piperazine ring. researchgate.net
A summary of general synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Key Intermediates |
| Nucleophilic Aromatic Substitution | Reaction of a halopyrazine with a piperazine derivative. | Halogenated pyrazines, piperazines |
| Palladium-Catalyzed Cross-Coupling | Buchwald-Hartwig amination to couple a halopyrazine and piperazine. | Halogenated pyrazines, piperazines, palladium catalysts |
| Reductive Amination | Reaction of a pyrazine with a carbonyl group and a piperazine, followed by reduction. | Pyrazine aldehydes/ketones, piperazines, reducing agents |
| Ring Construction | Cyclization of a pyrazinyl precursor to form the piperazine ring. | Substituted pyrazines with appropriate functional groups |
Functionalization Methodologies for the Pyrazine Moiety
The pyrazine ring is a key component of many important compounds, and its functionalization is a critical aspect of synthesizing analogues of 6-(piperazin-1-yl)pyrazin-2-amine. rsc.orgimist.ma The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, while also presenting challenges for electrophilic substitution. uni-muenchen.deacs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrazines
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of halogenated pyrazines. rsc.orgresearchgate.net The presence of the two nitrogen atoms in the pyrazine ring activates the system towards nucleophilic attack, making halopyrazines excellent substrates for SNAr reactions. uni-muenchen.denih.gov The general order of leaving group reactivity in these reactions is typically F > Cl > Br > I. researchgate.net
In the context of synthesizing this compound analogues, a common strategy involves the reaction of a dihalopyrazine with an amine nucleophile. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the pyrazine ring. For instance, reacting 2,6-dichloropyrazine (B21018) with an amine can lead to the selective substitution of one chlorine atom, providing a key intermediate for further functionalization.
The reaction conditions for SNAr on halopyrazines can vary, but often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Microwave irradiation has also been shown to be an effective method for accelerating these reactions. researchgate.net
| Reactants | Conditions | Product | Reference |
| 2-Chloropyrazine, Morpholine (B109124) | Various solvents and bases | 2-Morpholinopyrazine | researchgate.net |
| 2,4,5,6-Tetrachloropyrimidine, Hydroxybenzaldehydes | - | ((2,5,6-Trichloropyrimidin-4-yl)oxy)benzaldehydes | researchgate.net |
| Chloroazines, Bisulfide/Polysulfides | Aqueous solution, 25°C | Thiolated azines | nih.gov |
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has emerged as a highly versatile and efficient method for the functionalization of pyrazines. acs.orgacs.org This reaction allows for the coupling of a wide range of amines with halopyrazines, providing access to a diverse array of substituted pyrazine derivatives. acs.org
The key advantage of this methodology lies in its high functional group tolerance and the ability to perform the reaction under relatively mild conditions. acs.org This is particularly important when dealing with complex molecules that may contain sensitive functional groups. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky biarylphosphine ligands often being employed to promote efficient catalysis. acs.orgacs.org
In the synthesis of this compound analogues, palladium-catalyzed amination can be used to introduce the 2-amino group onto a pre-existing 6-(piperazin-1-yl)halopyrazine core, or vice versa. This flexibility makes it a powerful tool in the synthetic chemist's arsenal.
| Halide | Amine | Catalyst System | Product | Reference |
| Unprotected Bromoimidazoles/Bromopyrazoles | Various amines | Pd precatalyst with tBuBrettPhos ligand | Aminoimidazoles/Aminopyrazoles | acs.orgacs.org |
| Aryl Halides | Rink-resins (as nitrogen source) | Pd(2)dba(3)/BINAP/NaO-t-Bu | Aminated products | nih.gov |
| Five-Membered Heterocyclic Halides | Various amines | Palladium catalysts with PtBu3 | Aminated heterocycles | capes.gov.br |
Introduction of the Piperazine Moiety
The introduction of the piperazine ring is a critical step in the synthesis of this compound and its analogues. thieme.de Several reliable methods have been developed for this transformation, each with its own advantages and limitations.
Reductive Amination Strategies
Reductive amination is a widely employed and efficient method for the introduction of a piperazine moiety. mdpi.comgoogle.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
In the context of synthesizing piperazine-containing compounds, a common approach is the reaction of a suitable aldehyde or ketone with a piperazine derivative in the presence of a reducing agent. mdpi.com Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reducing agent for this transformation due to its mildness and selectivity. mdpi.com Continuous-flow hydrogenation has also been demonstrated as a scalable method for reductive amination. researchgate.net
A novel approach involves the catalytic reductive cyclization of dioximes, which are formed from the double Michael addition of nitrosoalkenes to primary amines. This method allows for the construction of the piperazine ring from a primary amino group. researchgate.netnih.gov
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Reference |
| Aldehyde | Piperazine derivative | Sodium triacetoxyborohydride (STAB) | N-Alkylpiperazine | mdpi.com |
| Dioximes | - | Catalytic Hydrogenation | Piperazine | researchgate.netnih.gov |
| Ketones | Primary amine | Imine reductases (IREDs) | Secondary amines | researchgate.net |
Amide Coupling and Subsequent Reduction
Another robust method for introducing the piperazine moiety involves a two-step sequence of amide coupling followed by reduction. mdpi.com This strategy offers a high degree of control and is applicable to a wide range of substrates.
The first step involves the formation of an amide bond between a carboxylic acid and a piperazine derivative. This coupling is typically mediated by a carbodiimide (B86325) reagent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). acgpubs.orgnih.gov
The resulting amide is then reduced to the corresponding amine in the second step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly used for this transformation, capable of reducing the amide to the desired piperazine derivative. google.com Diborane is another effective reducing agent for this purpose. google.com
| Carboxylic Acid | Piperazine Derivative | Coupling/Reducing Agents | Product | Reference |
| Chromone-2-carboxylic acid | Phenyl/benzyl (B1604629) piperazine derivatives | EDC.HCl, DMAP | Piperazine amides | acgpubs.org |
| Benzoic/Cinnamic acids | Phenyl/benzyl piperazines | EDC.HCl, HOBt | Piperazine amides | nih.gov |
| Piperazinediones | - | LiAlH4 or Diborane | Piperazines | google.com |
Formation of the Piperazine Ring in situ
The synthesis of pyrazine-piperazine compounds can be achieved by constructing the piperazine ring directly onto a pre-functionalized pyrazine core. One established method involves the intermolecular deaminocyclization of ethylenediamine, which, after subsequent dehydrogenation, yields the pyrazine ring. slideshare.net A more targeted approach for forming the piperazine ring itself in situ involves the reductive cyclization of dioximes. nih.gov
This process typically begins with the catalytic hydrogenolysis of the N-O bonds in a dioxime precursor, leading to a diimine intermediate. This intermediate then undergoes cyclization to form a dihydropyrazine (B8608421), which is subsequently reduced to the final piperazine product. nih.gov The use of catalysts like Palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) is crucial for this transformation, which is generally carried out under a hydrogen atmosphere. nih.gov For instance, dialdooximes show good conversion with a 5%-Pd/C catalyst, while diketooximes may require a Ra-Ni catalyst for effective reductive cyclization. nih.gov
A proposed mechanism for this transformation is outlined below:
Hydrogenolysis: The two N-O bonds of the dioxime are cleaved via catalytic hydrogenation to yield a diimine intermediate.
Cyclization: The diimine intermediate cyclizes to form a dihydropyrazine intermediate.
Reduction: Subsequent hydrogenation reduces the C=N bond, and after the elimination of ammonia, further reduction yields the saturated piperazine ring. nih.gov
This strategy allows for the creation of the piperazine ring system from acyclic precursors already attached to a core structure.
Synthesis of Structurally Related Pyrazine-Piperazine Derivatives
The this compound scaffold serves as a valuable starting point for creating a wide array of derivatives. The secondary amine of the piperazine ring is a key site for functionalization, enabling the attachment of various molecular fragments through coupling reactions. This approach is fundamental to building complex hybrid molecules that incorporate other pharmacologically relevant heterocyclic systems. researchgate.netnih.gov
Derivatization via Coupling Reagents (e.g., T3P)
Propanephosphonic acid anhydride, commonly known as T3P®, is a highly efficient coupling reagent for forming amide bonds. researchgate.netribbitt.com It is widely used in organic synthesis due to its mild reaction conditions, high yields, low epimerization risk, and the formation of water-soluble byproducts, which simplifies product purification. researchgate.netyoutube.com T3P activates a carboxylic acid, making it susceptible to nucleophilic attack by an amine, such as the secondary amine of the piperazine moiety in this compound analogues. ribbitt.comyoutube.com
The general procedure involves reacting the pyrazine-piperazine substrate with a carboxylic acid in the presence of T3P and a base, such as pyridine (B92270) or triethylamine, in a suitable solvent like ethyl acetate (B1210297) or DMF. youtube.comacs.orgorganic-chemistry.org The combination of T3P and pyridine has been shown to be particularly effective for minimizing epimerization, even with sensitive substrates. acs.orgorganic-chemistry.org This methodology allows for the synthesis of a diverse library of N-acyl piperazine derivatives.
Table 1: Examples of Carboxylic Acids for T3P-Mediated Coupling
| Carboxylic Acid Structure | Carboxylic Acid Name | Resulting Derivative Class |
|---|---|---|
| Pyrazinoic acid | Bis-pyrazine derivative | |
| Isonicotinic acid | Pyrazine-piperazine-pyridine hybrid | |
| Benzoic acid | Phenylcarboxamide derivative |
|
| Indole-3-carboxylic acid | Indole-carboxamide derivative |
This table is illustrative of the types of carboxylic acids that can be coupled using T3P technology.
Other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in combination with Hydroxybenzotriazole (HOBt) are also used for these transformations, providing alternative routes to the desired amide derivatives. nih.gov
Hybrid Molecule Synthesis with Diverse Heterocyclic Scaffolds (e.g., 1,2,4-Triazoles, Pyridines, Benzimidazoles)
The strategy of molecular hybridization, which involves combining two or more pharmacologically active scaffolds into a single molecule, is a prominent approach in drug design. The pyrazine-piperazine core is an excellent platform for creating such hybrids.
1,2,4-Triazoles: Hybrid molecules incorporating both pyrazine and 1,2,4-triazole (B32235) rings have been synthesized. rsc.orgnih.gov A common synthetic route starts with pyrazine-2-carbonitrile, which is converted to pyrazine-2-carbohydrazonamide upon reaction with hydrazine (B178648) hydrate. rsc.org This intermediate can then be cyclized with potassium hydroxide (B78521) and carbon disulfide to form a 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. rsc.org The thiol group provides a handle for further derivatization, such as S-alkylation with various benzyl bromides, to yield a library of hybrid compounds. rsc.orgresearchgate.net
Table 2: Synthesis of Pyrazine-1,2,4-Triazole Hybrids
| Starting Material | Reagents | Intermediate | Final Product Class | Ref |
|---|---|---|---|---|
| Pyrazine-2-carbonitrile | 1. Hydrazine hydrate2. KOH, CS₂ | 5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | 2-(5-(Alkylthio)-4H-1,2,4-triazol-3-yl)pyrazine | rsc.org |
This table outlines a representative synthetic pathway to pyrazine-triazole hybrids.
Pyridines: Pyrazine-piperazine-pyridine hybrids are another important class of molecules. nih.govnih.gov A reported synthesis involves a multi-step sequence starting from 2-chloro-5-nitropyridine. nih.gov This is first reacted with a Boc-protected piperazine, followed by deprotection of the piperazine nitrogen. The resulting secondary amine is then coupled with pyrazinoic acid using standard coupling agents (EDC·HCl, HOBt). The nitro group on the pyridine ring is subsequently reduced to an amine, which can then be acylated with various substituted benzoic acids or other heterocyclic carboxylic acids to produce the final hybrid molecules. nih.gov
Table 3: Synthetic Scheme for Pyrazine-Piperazine-Pyridine Hybrids
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product | Ref |
|---|---|---|---|---|---|
| 1 | 2-Chloro-5-nitropyridine | 1-Boc-piperazine | Nucleophilic Aromatic Substitution | 1-(5-Nitropyridin-2-yl)piperazine (Boc-protected) | nih.gov |
| 2 | Product from Step 1 | Pyrazinoic Acid | Amide Coupling | (4-(5-Nitropyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | nih.gov |
| 3 | Product from Step 2 | H₂, Pd/C | Nitro Group Reduction | (4-(5-Aminopyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | nih.gov |
This table summarizes the key steps in constructing pyrazine-piperazine-pyridine hybrids.
Benzimidazoles: The benzimidazole (B57391) moiety is another heterocyclic system frequently hybridized with piperazine-containing scaffolds. researchgate.netmdpi.comelsevierpure.com A general approach involves preparing an N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide intermediate by reacting 2-aminobenzimidazole (B67599) with chloroacetyl chloride. elsevierpure.com This chloroacetamide can then undergo a nucleophilic substitution reaction with a pyrazine-piperazine compound, where the secondary amine of the piperazine displaces the chloride to form the final hybrid molecule, linking the benzimidazole and pyrazine-piperazine fragments through an acetamide (B32628) bridge. elsevierpure.com
Molecular Mechanisms of Action and Target Engagement of 6 Piperazin 1 Yl Pyrazin 2 Amine
Identification and Characterization of Biological Targets
The 6-(piperazin-1-yl)pyrazin-2-amine core is a key feature in molecules designed to interact with a range of biological targets, from protein kinases to neurotransmitter receptors. Research has identified several specific targets for derivatives of this compound.
One of the most significant targets identified is Spleen Tyrosine Kinase (SYK) . nih.govmedchemexpress.com SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the signal transduction of immunoreceptors in various hematopoietic cells, including B-cells, mast cells, and macrophages. nih.govmdpi.com Its role in mediating signaling pathways makes it an attractive target for treating autoimmune diseases and certain cancers. ontosight.ai
A prominent derivative, Lanraplenib (GS-9876) , which contains the 6-(6-aminopyrazin-2-yl) moiety, is a potent and highly selective inhibitor of SYK with an IC50 of 9.5 nM. medchemexpress.commedchemexpress.comselleckchem.com This compound has been investigated for the treatment of autoimmune diseases like rheumatoid arthritis and lupus. ontosight.ainih.gov The inhibitory activity of pyrazine-based compounds against SYK has been documented, with optimization of different parts of the molecule leading to significant activity in cellular assays. nih.gov
Beyond SYK, other derivatives of the piperazinyl-pyrazine class have been shown to interact with different targets:
5-HT2C Receptor: The compound 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine was identified as a potent and selective 5-HT2C receptor agonist. nih.gov
Adrenergic Receptors: Piperazinylimidazo[1,2-a]pyrazines have shown selective affinity for α-adrenergic receptor subtypes. nih.gov
Antimicrobial Targets: Derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. nih.gov
The piperazine (B1678402) ring itself is a common scaffold in a multitude of pharmacologically active compounds, known to interact with targets such as the GABA receptor, contributing to anthelmintic effects by causing paralysis in parasites. drugbank.comwikipedia.org
| Derivative Name/Class | Biological Target | Activity | Reference |
|---|---|---|---|
| Lanraplenib (GS-9876) | Spleen Tyrosine Kinase (SYK) | Inhibitor (IC50 = 9.5 nM) | medchemexpress.commedchemexpress.comselleckchem.com |
| 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine | 5-HT2C Receptor | Agonist | nih.gov |
| Piperazinylimidazo[1,2-a]pyrazines | α-Adrenergic Receptors | Affinity for α1 and α2 subtypes | nih.gov |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis | Anti-tubercular | nih.gov |
Elucidation of Specific Ligand-Target Binding Interactions
The binding mode of the this compound scaffold has been elucidated through crystallographic studies of its derivatives. For Lanraplenib, X-ray crystallography has provided a detailed view of its interaction within the ATP-binding pocket of the SYK kinase domain. nih.gov
The key interactions observed for Lanraplenib with SYK are:
Hinge Binding: The molecule forms two crucial hydrogen bonds with the hinge region of the kinase (residue A451), a common feature for ATP-competitive kinase inhibitors. nih.gov
Pyrazine (B50134) Ring Interaction: The pyrazine ring is positioned beneath the P-loop of the kinase, engaging in van der Waals contacts with residue V385. nih.gov
Aminopyrazine Moiety: The primary amine of the aminopyrazine group forms a specific hydrogen bond with the side chain of residue D512. nih.gov
These interactions collectively anchor the inhibitor in the active site, preventing the binding of ATP and subsequent kinase activation. More generally, heterocyclic compounds containing piperazine are noted for their capacity to engage in hydrogen bonding with biological targets, often being found in enzyme pockets. mdpi.com Molecular docking studies on other piperazine derivatives targeting different enzymes, such as Monoamine Oxidase (MAO), have also highlighted the importance of hydrogen bonds and hydrophobic interactions in ligand binding. researchgate.net
| Lanraplenib Moiety | SYK Residue/Region | Interaction Type | Reference |
|---|---|---|---|
| Core Structure | Backbone N and C=O of A451 | Hydrogen Bonds | nih.gov |
| Pyrazine Ring | V385 | van der Waals Contacts | nih.gov |
| Primary Amine | D512 Side Chain | Hydrogen Bond | nih.gov |
Modulation of Key Biochemical Pathways and Cellular Processes
By inhibiting key biological targets, derivatives of this compound can profoundly modulate downstream biochemical pathways and cellular functions. The inhibition of SYK by Lanraplenib provides a clear example of this cascading effect.
SYK activation downstream of immunoreceptors like the B-cell receptor (BCR) initiates a signaling cascade. nih.gov Lanraplenib blocks this by inhibiting the autophosphorylation of SYK and the subsequent phosphorylation of its downstream substrates. nih.govnih.gov This leads to the disruption of multiple signaling pathways, including:
Phosphatidylinositol 3-kinase (PI3K) nih.gov
Bruton's tyrosine kinase (BTK) nih.govmedchemexpress.comselleckchem.com
Mitogen-activated protein kinase (MAPK) pathways (including ERK and MEK) nih.govmedchemexpress.comselleckchem.comashpublications.org
Protein Kinase C (PKC) medchemexpress.comselleckchem.com
JAK/STAT pathway ashpublications.org
The functional consequences of this pathway modulation are significant. In B-cells, Lanraplenib inhibits BCR-stimulated proliferation and the expression of activation markers like CD69 and CD86. medchemexpress.comselleckchem.com It also blocks B cell activating factor (BAFF)-mediated survival and the production of Immunoglobulin M (IgM). nih.gov In macrophages, it reduces the immune-complex stimulated release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1-beta (IL-1β). nih.govmedchemexpress.comselleckchem.com In models of Acute Myeloid Leukemia (AML), Lanraplenib can abrogate leukemogenic signaling pathways and promote myeloid differentiation. ashpublications.org
Investigation of Bioactivation Pathways and Metabolite Formation (Mechanistic Focus)
Studies on a precursor to Lanraplenib revealed extensive oxidative metabolism of the attached morpholine (B109124) ring, which guided the structural modifications that ultimately improved metabolic stability. nih.gov
More detailed mechanistic studies on the related compound 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine have shed light on potential bioactivation pathways for the piperazinyl-pyrazine core. nih.gov In vitro metabolism studies identified several pathways:
Piperazine Ring Oxidation: Hydroxylation at the carbon alpha to the secondary piperazine nitrogen can form an unstable carbinolamine, which breaks down to an aldehyde metabolite. nih.gov
Electrophilic Nitrone Formation: N-hydroxylation of the secondary piperazine nitrogen, followed by a two-electron oxidation, can generate a reactive electrophilic nitrone intermediate. This intermediate can be trapped by nucleophiles like cyanide. nih.gov
Quinone-Methide Formation: Other parts of the molecule, such as a 3-chlorobenzyl motif, can also be bioactivated. This can occur via aromatic ring hydroxylation followed by elimination to form a reactive quinone-methide species, which can be trapped by glutathione. nih.gov
These studies indicate that the this compound scaffold can be metabolized at the piperazine ring to form potentially reactive species that may covalently bind to macromolecules. nih.gov This highlights the importance of evaluating the metabolic profile and potential for bioactivation when designing drugs based on this scaffold.
Structure Activity Relationship Sar and Lead Optimization Studies for 6 Piperazin 1 Yl Pyrazin 2 Amine Analogues
Impact of Substituent Variations on Pharmacological Activity and Selectivity
One area of focus has been the substitution on the piperazine (B1678402) ring. For instance, in the development of antagonists for the human histamine (B1213489) H4 receptor, a series of 6-(piperazin-1-yl)pyrazine derivatives were synthesized. It was found that introducing a 4-methylphenyl group at the N4 position of the piperazine ring led to a compound with high affinity for the H4 receptor. Further modifications at this position, such as the introduction of a 4-chlorophenyl group, were also explored to fine-tune the activity.
Another example can be seen in the development of inhibitors for cyclin-dependent kinases (CDKs). In a study focused on creating CDK2 inhibitors, various substituents were placed on the piperazine nitrogen. The introduction of a benzoyl group resulted in a compound with moderate inhibitory activity. The nature of the substituent on the benzoyl group was also found to be critical; for example, a 2,4-dichlorobenzoyl group provided a notable increase in potency.
The substitution pattern on the pyrazine (B50134) ring itself has also been a key area of investigation. In the context of developing novel antipsychotics targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/2A receptors, modifications to the pyrazine ring of related structures have been shown to influence receptor affinity and functional activity.
The following table summarizes the impact of selected substituent variations on the pharmacological activity of 6-(piperazin-1-yl)pyrazin-2-amine analogues.
| Core Scaffold | Substituent | Target | Observed Activity |
| This compound | N4-(4-Methylphenyl) on Piperazine | Histamine H4 Receptor | High Affinity |
| This compound | N4-(Benzoyl) on Piperazine | Cyclin-Dependent Kinase 2 (CDK2) | Moderate Inhibition |
| This compound | N4-(2,4-Dichlorobenzoyl) on Piperazine | Cyclin-Dependent Kinase 2 (CDK2) | Increased Potency |
Role of the Piperazine Moiety in Ligand-Target Interactions
The piperazine moiety in this compound analogues is not merely a linker but plays a crucial role in establishing key interactions with the biological target. This heterocyclic ring system can adopt different conformations, allowing it to orient substituents in a spatially defined manner to fit into binding pockets.
One of the primary roles of the piperazine ring is to serve as a basic nitrogen center. The nitrogen atom at the N4 position is often protonated at physiological pH, enabling it to form a salt bridge or a strong hydrogen bond with an acidic residue (e.g., aspartic acid or glutamic acid) in the binding site of the target protein. This ionic interaction is a common feature in the binding of many GPCR ligands and kinase inhibitors and often serves as a key anchor point for the ligand.
Furthermore, the piperazine ring acts as a versatile scaffold for introducing a wide range of substituents. These substituents can then engage in additional interactions, such as hydrophobic, van der Waals, or hydrogen bonding interactions, with the surrounding amino acid residues of the target. The flexibility of the piperazine ring allows these substituents to adopt an optimal orientation to maximize these favorable interactions, thereby enhancing binding affinity and selectivity.
In the context of designing dual inhibitors for PI3Kα and mTOR, the piperazine unit was identified as a key element. It was proposed that one of the piperazine nitrogens forms a hydrogen bond with the backbone amide of Val851 in the hinge region of the kinase domain, a critical interaction for inhibitory activity.
Pyrazine Ring Modifications and Their Structure-Activity Landscape
Modifications to the pyrazine ring of the this compound scaffold have a significant impact on the structure-activity landscape. The pyrazine ring itself is an important pharmacophoric element, with its nitrogen atoms capable of acting as hydrogen bond acceptors. The amino group at the 2-position is also a critical feature, often serving as a hydrogen bond donor.
Alterations to the pyrazine ring can influence several properties of the resulting analogues. For example, adding substituents to the pyrazine ring can modulate the electronic properties of the aromatic system, which in turn can affect the pKa of the piperazine nitrogens and the strength of hydrogen bonding interactions.
In a study aimed at developing potent and selective inhibitors of the proto-oncogene c-Met, a series of 2-aminopyrazine (B29847) derivatives were investigated. It was found that the pyrazine core itself was essential for activity, likely participating in hydrogen bonding interactions within the kinase hinge region. The introduction of small alkyl groups on the pyrazine ring was explored, but these modifications often led to a decrease in potency, suggesting that the steric bulk around the pyrazine core is tightly constrained by the binding site.
Furthermore, replacing the pyrazine ring with other heterocyclic systems, a strategy known as scaffold hopping, has been explored and is discussed in a later section. These studies underscore the importance of the pyrazine ring's specific arrangement of nitrogen atoms and its ability to present the 2-amino group and the piperazine substituent in a precise geometric orientation for optimal target engagement.
Strategic Modifications for Enhanced Potency and Selectivity
The quest for enhanced potency and selectivity in analogues of this compound has driven a variety of strategic modifications. These strategies often involve a multi-pronged approach, simultaneously optimizing different parts of the molecule to improve its interaction with the target while minimizing off-target effects.
One common strategy is the use of structure-based drug design. When the three-dimensional structure of the target protein is known, computational docking studies can be employed to predict how different analogues will bind. This information can then guide the synthesis of new compounds with modifications designed to exploit specific features of the binding site. For example, if a hydrophobic pocket is identified near the piperazine substituent, analogues with lipophilic groups at that position can be designed to fill this pocket and increase binding affinity.
Another key strategy involves fine-tuning the physicochemical properties of the lead compounds. This can include optimizing the lipophilicity (logP) and polar surface area (PSA) to improve cell permeability and bioavailability, while also potentially enhancing selectivity. For instance, the introduction of polar groups can sometimes improve selectivity by disfavoring binding to less polar off-target proteins.
In the development of inhibitors for the fibroblast growth factor receptor (FGFR), a detailed SAR study of a related pyrazin-2-amine series revealed that the introduction of a 3,5-dimethoxyphenyl group on the piperazine ring was crucial for achieving high potency. This specific substitution pattern was likely optimal for fitting into a hydrophobic pocket in the FGFR kinase domain. Further optimization involved modifications to the pyrazine ring itself, leading to compounds with excellent potency and selectivity for FGFR over other kinases.
The following table highlights some strategic modifications and their outcomes in enhancing the potency and selectivity of this compound analogues.
| Target | Strategic Modification | Rationale | Outcome |
| FGFR | Introduction of a 3,5-dimethoxyphenyl group on the piperazine | To occupy a hydrophobic pocket in the kinase domain | High Potency and Selectivity |
| PI3Kα/mTOR | Maintaining the core 2-aminopyrazine-piperazine scaffold | To form a key hydrogen bond with the kinase hinge region | Dual Inhibition |
| CDK2 | Addition of a 2,4-dichlorobenzoyl group on the piperazine | To enhance interactions within the ATP binding site | Increased Potency |
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies that have been successfully applied to the this compound series to discover novel chemical entities with improved properties. These approaches involve replacing a part of the molecule with another group that has similar steric and electronic properties (bioisostere) or replacing the core scaffold entirely with a structurally different one that maintains the key pharmacophoric features.
One example of bioisosteric replacement involves the 2-amino group on the pyrazine ring. This group is a crucial hydrogen bond donor. In some studies, it has been replaced with other groups capable of forming similar interactions, such as a hydroxyl group or a methylamino group, to modulate potency, selectivity, and pharmacokinetic properties.
Scaffold hopping has been employed to move away from the pyrazine core while retaining the essential spatial arrangement of the key interacting groups. For instance, in the search for novel kinase inhibitors, the pyrazine ring has been replaced by other heterocyclic systems like pyridine (B92270), pyrimidine, or even non-aromatic rings. The goal of such a strategy is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties.
In a study targeting Aurora kinases, a scaffold hopping approach led from a pyrazole-based inhibitor to a series of 6-substituted-2-aminopyridine derivatives. While not a direct replacement of the this compound, this demonstrates the principle of maintaining key pharmacophoric elements—a hydrogen-bonding amino group and a substituted heterocyclic core—while exploring new chemical space. These new scaffolds can sometimes lead to unexpected improvements in selectivity or overcome liabilities associated with the original chemical series.
Advanced Spectroscopic and Crystallographic Analyses for 6 Piperazin 1 Yl Pyrazin 2 Amine Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 6-(piperazin-1-yl)pyrazin-2-amine can be mapped out.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the pyrazine (B50134) and piperazine (B1678402) rings, as well as the amine protons, would be observed. The chemical shifts (δ) of the pyrazine ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating amino and piperazinyl substituents. The piperazine ring protons typically exhibit signals in the aliphatic region of the spectrum. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the pyrazine ring carbons are found further downfield compared to the piperazine ring carbons due to the aromaticity and the presence of electronegative nitrogen atoms.
A search of existing literature and spectral databases would be necessary to provide specific chemical shift values and coupling constants for this compound. However, predicted ¹H NMR data for similar structures can offer insight into the expected spectral features. For instance, the aromatic protons on the pyrazine ring would likely appear as singlets or doublets in the aromatic region, while the methylene (B1212753) protons of the piperazine ring would present as multiplets in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazine-H | 7.5 - 8.5 | 140 - 160 |
| Piperazine-CH₂ | 3.0 - 4.0 | 40 - 50 |
| NH₂ | 5.0 - 6.0 | - |
| NH | 1.5 - 2.5 | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are routinely employed for the analysis of compounds like this compound.
The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. HRMS analysis would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the piperazine ring and the loss of small neutral molecules.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation |
|---|---|
| ESI-MS | [M+H]⁺ ion |
| HRMS | Accurate mass of the molecular ion, confirming the elemental composition |
| MS/MS | Characteristic fragment ions resulting from the cleavage of the piperazine ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H and C-N bonds.
The N-H stretching vibrations of the primary amine (NH₂) group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. pressbooks.pub The secondary amine (NH) in the piperazine ring will also show a stretching vibration in a similar region, although it may be broader. pressbooks.pub The C-N stretching vibrations of the aromatic pyrazine ring and the aliphatic piperazine ring would be observed in the fingerprint region (below 1500 cm⁻¹). The C=N stretching of the pyrazine ring is expected in the 1680-1640 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 (one band) |
| C=N Stretch (Pyrazine Ring) | 1680 - 1640 |
| C-N Stretch | 1350 - 1000 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A crystallographic study of this compound would likely show hydrogen bonding interactions involving the amino group and the nitrogen atoms of the pyrazine and piperazine rings. These interactions would contribute to the stability of the crystal structure.
Complementary Analytical Techniques for Purity and Identity Confirmation
In addition to the primary spectroscopic and crystallographic methods, other analytical techniques are essential for confirming the purity and identity of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for assessing the purity of a sample and for monitoring the progress of a reaction. nih.gov For this compound, a suitable mobile phase would be chosen to achieve good separation from any impurities. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. nih.govptfarm.pl A validated HPLC method can be used to determine the purity of this compound with high accuracy and precision. nih.govptfarm.pl The retention time of the compound is a key parameter for its identification.
Table 4: Complementary Analytical Techniques for this compound
| Technique | Purpose | Key Parameter |
|---|---|---|
| TLC | Purity assessment, reaction monitoring | Retention factor (Rf) |
| HPLC | Purity determination, quantification | Retention time |
Future Directions and Research Opportunities
Advancements in Synthetic Methodologies for Pyrazine-Piperazine Scaffolds
The synthesis of piperazine-containing compounds has been a subject of extensive research, leading to a variety of established methods. mdpi.com However, the focus has largely been on modifying the nitrogen atoms of the piperazine (B1678402) ring, with approximately 80% of piperazine-containing drugs featuring substitutions only at these positions. researchgate.netmdpi.com Recent efforts have shifted towards the C-H functionalization of the piperazine ring, a strategy that promises to unlock greater structural diversity and novel biological activities. mdpi.comresearchgate.net
Future advancements in this area are likely to include:
Novel C-H Functionalization Techniques: The development of more efficient and selective methods for adding substituents to the carbon atoms of the piperazine ring will be crucial. mdpi.comresearchgate.net This includes photoredox catalysis and the use of specialized reagents to control the position of functionalization. mdpi.com
Eco-Friendly and Cost-Effective Methods: A growing emphasis is being placed on developing greener synthetic methodologies. nih.gov This includes the use of aerobic conditions, solvent-free reactions, and catalysts that are both efficient and environmentally benign. nih.gov
A summary of key synthetic strategies for piperazine-containing compounds is presented in the table below.
| Synthetic Strategy | Description | Key Advantages | References |
| N-Alkylation | Introduction of alkyl groups onto the nitrogen atoms of the piperazine ring through methods like nucleophilic substitution or reductive amination. | Well-established and versatile for creating a wide range of derivatives. | mdpi.com |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, often employed to connect the piperazine and pyrazine (B50134) rings. | High efficiency and broad substrate scope. | nih.gov |
| Aromatic Nucleophilic Substitution (SNAr) | A reaction where a nucleophile, such as a piperazine derivative, displaces a leaving group on an aromatic ring, like a halogenated pyrazine. | A common and effective method for creating aryl-piperazine linkages. | mdpi.com |
| C-H Functionalization | The direct modification of carbon-hydrogen bonds on the piperazine ring to introduce new functional groups. | Allows for the creation of novel structures with substituents on the carbon backbone, expanding chemical space. | mdpi.comresearchgate.net |
| Photoredox Catalysis | The use of light-absorbing catalysts to facilitate chemical reactions, including C-H functionalization of piperazines. | Offers mild reaction conditions and unique reactivity patterns. | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazine-piperazine scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidepressant effects. researchgate.net This versatility stems from the ability of this structural motif to interact with a wide range of biological targets. researchgate.net
Future research will likely focus on:
Targeting Kinases: Many pyrazine-piperazine derivatives have shown potent activity as kinase inhibitors, a class of drugs crucial in cancer therapy. mdpi.comresearchgate.net Further exploration could identify new kinase targets and lead to the development of more selective and effective anticancer agents. mdpi.com
Neurological Disorders: The arylpiperazine substructure is a common feature in drugs targeting the central nervous system. mdpi.com Research into new derivatives could yield novel treatments for depression, anxiety, and neurodegenerative diseases. researchgate.netnih.gov
Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The pyrazine-piperazine scaffold has shown promise in this area, with some derivatives exhibiting potent antitubercular activity. rsc.orgresearchgate.net
Radioprotective Agents: Recent studies have explored the potential of piperazine derivatives as radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.gov
The table below highlights some of the biological targets and therapeutic areas associated with pyrazine-piperazine derivatives.
| Therapeutic Area | Biological Target(s) | Example Compounds/Derivatives | References |
| Oncology | Tyrosine Kinases (e.g., VEGFR-2, EGFR), Bcl-2 | Infigratinib, AKN-028, Quinoxalinyl-piperazine derivatives | mdpi.commdpi.commdpi.comtandfonline.comnih.gov |
| Central Nervous System | Serotonin (B10506) and Dopamine (B1211576) Receptors, Monoamine Oxidase (MAO) | Buspirone, Gepirone, Ipsapirone, Pyrimidinyl-piperazine derivatives | researchgate.netnih.gov |
| Infectious Diseases | DprE1 (in Mycobacterium tuberculosis) | Pyrazine-1,3,4-oxadiazole derivatives, Pyrazinamide (B1679903) analogues | rsc.orgresearchgate.net |
| Cardiovascular Disease | Not specified in provided context | - | - |
| Inflammatory Diseases | Not specified in provided context | Pyrazolo[3,4-b]pyrazines | researchgate.net |
| Radiation Countermeasures | Not specified in provided context | 1-(2-hydroxyethyl)piperazine derivatives | nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design
In the context of 6-(piperazin-1-yl)pyrazin-2-amine and its derivatives, AI and ML can be applied to:
Generative Molecular Design: AI algorithms can be trained on existing chemical data to generate novel pyrazine-piperazine derivatives with desired properties. youtube.com This can help to explore new areas of chemical space and identify compounds with improved efficacy and safety profiles. youtube.com
Predictive Modeling: ML models can be developed to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of new compounds. researchgate.net This allows for the early-stage filtering of unpromising candidates, saving time and resources.
Scaffold Hopping: AI can be used to identify new core structures (scaffolds) that mimic the desirable properties of the pyrazine-piperazine motif but possess different chemical features. springernature.com This can lead to the discovery of novel drug classes with distinct intellectual property.
The integration of AI and automated synthesis platforms represents a particularly exciting frontier, paving the way for a closed-loop system of drug design, synthesis, and testing. nih.gov
Development of Advanced Preclinical Models for Efficacy and Mechanism Studies
To accurately assess the therapeutic potential and understand the mechanism of action of new this compound derivatives, the use of advanced preclinical models is essential. Traditional 2D cell cultures and animal models often fail to fully recapitulate the complexity of human diseases.
Future research in this area should focus on:
3D Organoid Cultures: These "mini-organs" grown in a dish provide a more physiologically relevant environment for testing drug efficacy and toxicity compared to conventional cell lines.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes for anticancer drugs.
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that drive disease, providing valuable insights into drug mechanisms of action.
Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the function of human organs and organ systems, offering a platform for studying drug metabolism and systemic effects in a controlled in vitro setting.
The use of these advanced models will provide more reliable and predictive data, facilitating the translation of promising compounds from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 6-(Piperazin-1-yl)pyrazin-2-amine derivatives?
- Methodological Answer : Derivatives are synthesized via multi-step reactions, often involving nucleophilic substitution or alkylation. For example, piperazine rings are introduced by reacting halogenated pyrazine precursors with piperazine under reflux conditions in polar solvents (e.g., ethanol or DMF). Purification typically employs techniques like preparative TLC or column chromatography, with structural validation via mass spectrometry (MS) and H NMR (e.g., m/z 198 [M + H] and δ 3.04–3.73 ppm for piperazine protons) .
Q. How is structural characterization performed for these compounds?
- Methodological Answer : Key techniques include:
- MS (ESI +) : Confirms molecular weight (e.g., m/z 452 [M + H] for spiro-fused derivatives) .
- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.11–8.60 ppm and piperazine protons at δ 2.75–3.73 ppm) .
- X-ray crystallography : Resolves binding modes in target proteins (e.g., allosteric SHP2 inhibition) .
Q. What in vitro models assess the biological activity of these derivatives?
- Methodological Answer : Antifungal activity is evaluated using microdilution assays against pathogens like Fusarium oxysporum, with inhibition rates quantified at 50 µg/mL. Positive controls (e.g., boscalid) and dose-response curves validate efficacy. SAR analysis identifies critical substituents (e.g., cyclopropylmethyl groups enhance activity) .
Advanced Research Questions
Q. How can structure-based drug design optimize this compound derivatives for target selectivity (e.g., SHP2 inhibition)?
- Methodological Answer : High-throughput screening identifies lead compounds, followed by X-ray crystallography to map binding pockets (e.g., SHP2’s allosteric site). Structure-activity relationship (SAR) studies prioritize substituents that enhance hydrophobic interactions (e.g., dichlorophenyl groups) and solubility (e.g., methylpiperazine). Molecular dynamics simulations predict binding stability .
Q. How to resolve contradictions in bioassay data between structurally similar derivatives?
- Methodological Answer : Conflicting results (e.g., variable antifungal activity) require:
- Orthogonal assays : Validate bioactivity across multiple models (e.g., Botrytis cinerea vs. Fusarium graminearum) .
- Metabolic stability studies : Assess compound degradation (e.g., liver microsome assays) to rule out false negatives.
- Stereochemical analysis : Compare enantiomers (e.g., (1R,4R) vs. (1S,4S) cyclohexyl derivatives) using chiral HPLC .
Q. What strategies improve pharmacokinetics of this compound derivatives?
- Methodological Answer : Key modifications include:
- Water-solubility enhancement : Introduce polar groups (e.g., pyridin-3-yl or sulfonyl) to the piperazine ring .
- Oral bioavailability : Optimize logP via substituent tuning (e.g., cyclopropylmethyl reduces hydrophobicity) .
- Metabolic shielding : Fluorine substitution or methyl groups at metabolically labile sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
